molecular formula C11H18BrNS B12833928 2-Bromo-4-octylthiazole

2-Bromo-4-octylthiazole

Katalognummer: B12833928
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: XKULLCWEOZGVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-octylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and an octyl group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-octylthiazole typically involves the bromination of 4-octylthiazole. One common method includes the reaction of 4-octylthiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-octylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form 4-octylthiazole.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-octylthiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-octylthiazole largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-4-methylthiazole: Similar structure but with a methyl group instead of an octyl group.

    2-Bromo-4-phenylthiazole: Contains a phenyl group at the 4-position.

    2-Bromo-4-ethoxyphenylthiazole: Features an ethoxyphenyl group at the 4-position.

Uniqueness: 2-Bromo-4-octylthiazole is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in materials science applications. This makes it particularly valuable in the development of organic electronic materials .

Eigenschaften

Molekularformel

C11H18BrNS

Molekulargewicht

276.24 g/mol

IUPAC-Name

2-bromo-4-octyl-1,3-thiazole

InChI

InChI=1S/C11H18BrNS/c1-2-3-4-5-6-7-8-10-9-14-11(12)13-10/h9H,2-8H2,1H3

InChI-Schlüssel

XKULLCWEOZGVGC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CSC(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.